7-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-oxa-7-azaspiro[3.5]nonane
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Overview
Description
7-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-oxa-7-azaspiro[3.5]nonane is a complex organic compound characterized by its unique spirocyclic structure. This compound features a benzodioxole moiety, which is known for its stability and reactivity, making it a valuable component in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-oxa-7-azaspiro[3.5]nonane typically involves a multi-step process. One common method is the Schiff base reaction, where an aldehyde reacts with an aromatic primary amine to form the desired compound . This reaction is often carried out under mild conditions, with the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of recyclable heterogeneous acidic catalysts can also be employed to optimize the reaction conditions and reduce waste .
Chemical Reactions Analysis
Types of Reactions
7-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-oxa-7-azaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acidic or basic conditions, depending on the nature of the substituent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
7-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-oxa-7-azaspiro[3.5]nonane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 7-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-oxa-7-azaspiro[3.5]nonane involves its interaction with specific molecular targets and pathways. The benzodioxole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(Benzo[d][1,3]dioxol-5-ylmethylene)hydrazinecarboxamide
- (E)-N′-(Benzo[d][1,3]dioxol-5-ylmethylene)-4-methoxybezohydrazide
Uniqueness
7-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-oxa-7-azaspiro[3.5]nonane stands out due to its spirocyclic structure, which imparts unique chemical and physical properties. This structure enhances its stability and reactivity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C15H19NO3 |
---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
7-(1,3-benzodioxol-5-ylmethyl)-2-oxa-7-azaspiro[3.5]nonane |
InChI |
InChI=1S/C15H19NO3/c1-2-13-14(19-11-18-13)7-12(1)8-16-5-3-15(4-6-16)9-17-10-15/h1-2,7H,3-6,8-11H2 |
InChI Key |
JJCFZHYMXKPBRY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12COC2)CC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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